7-Amino-1H-indole-3-carboxylic acid
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Overview
Description
7-Amino-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-1H-indole-3-carboxylic acid typically involves the modification of indole derivatives. One common method is the palladium-catalyzed Larock indole synthesis, which allows for the formation of highly functionalized indole units . Another approach involves the reaction of substituted o-iodoaniline with dicarbonyl compounds, leading to the formation of the corresponding imine and its subsequent cyclization .
Industrial Production Methods: Industrial production of indole derivatives often employs large-scale organic synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic processes and efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to indole-3-carboxylic acid.
Reduction: Formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions due to the aromatic nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
7-Amino-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its role in cellular processes and as a potential therapeutic agent.
Medicine: Explored for its antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Amino-1H-indole-3-carboxylic acid involves its interaction with various molecular targets and pathways. It can act as a receptor agonist or antagonist, modulating cellular signaling pathways. For instance, indole derivatives have been shown to bind with high affinity to multiple receptors, influencing biological activities such as inflammation and cell proliferation .
Comparison with Similar Compounds
Indole-3-carboxylic acid: Shares a similar structure but lacks the amino group at the 7-position.
Indole-3-acetic acid: A plant hormone with different biological functions.
Indole-3-aldehyde: Another indole derivative with distinct chemical properties.
Uniqueness: 7-Amino-1H-indole-3-carboxylic acid is unique due to the presence of the amino group at the 7-position, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives .
Properties
Molecular Formula |
C9H8N2O2 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
7-amino-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2/c10-7-3-1-2-5-6(9(12)13)4-11-8(5)7/h1-4,11H,10H2,(H,12,13) |
InChI Key |
OSUSBMTWPNEQLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NC=C2C(=O)O |
Origin of Product |
United States |
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